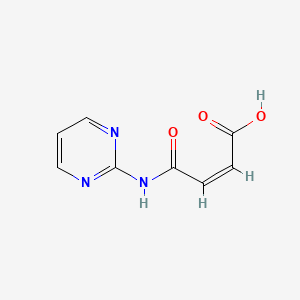
3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid is a compound that features a pyrimidine ring attached to an acrylic acid moiety through a carbamoyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid typically involves the reaction of pyrimidine derivatives with acrylic acid or its derivatives. One common method involves the use of ethyl chloroformate and carboxylic acid derivatives to form the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like magnesium oxide nanoparticles .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved can include signal transduction pathways or metabolic pathways, depending on the biological context.
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds share a similar pyrimidine core but differ in their substituents and biological activities.
N-(Pyrimidin-2-yl)alkyl/arylamide Derivatives: These derivatives are also structurally related and have been studied for their quorum sensing inhibitory effects.
Uniqueness
3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid is unique due to its specific combination of a pyrimidine ring and an acrylic acid moiety, which imparts distinct chemical and biological properties
特性
分子式 |
C8H7N3O3 |
|---|---|
分子量 |
193.16 g/mol |
IUPAC名 |
(Z)-4-oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid |
InChI |
InChI=1S/C8H7N3O3/c12-6(2-3-7(13)14)11-8-9-4-1-5-10-8/h1-5H,(H,13,14)(H,9,10,11,12)/b3-2- |
InChIキー |
SPOFPHPGESYASY-IHWYPQMZSA-N |
異性体SMILES |
C1=CN=C(N=C1)NC(=O)/C=C\C(=O)O |
正規SMILES |
C1=CN=C(N=C1)NC(=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















